2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid
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Overview
Description
2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that contains both furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazole derivatives under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazole moieties . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. For example, the use of microwave radiation in the presence of effective coupling reagents like DMT/NMM/TsO− or EDC has been shown to produce high yields of furan-2-carboxamide derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the thiazole moiety.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the furan moiety.
2-(Furan-2-yl)-4-methylthiazole: Similar structure but without the carboxamide group.
Uniqueness
2-(Furan-2-carboxamido)-4-methylthiazole-5-carboxylic acid is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O4S |
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Molecular Weight |
252.25 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4S/c1-5-7(9(14)15)17-10(11-5)12-8(13)6-3-2-4-16-6/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
PTLGOOWEAHEWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)O |
solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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